Cas no 2227726-53-4 (rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol)

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol structure
2227726-53-4 structure
Product Name:rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol
CAS No:2227726-53-4
MF:C12H16ClNO2
MW:241.713942527771
CID:6233363
PubChem ID:165669689
Update Time:2025-08-01

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol
    • 2227726-53-4
    • rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-4-chloro-6-methoxyphenol
    • EN300-1978896
    • Inchi: 1S/C12H16ClNO2/c1-12(2)9(11(12)14)7-4-6(13)5-8(16-3)10(7)15/h4-5,9,11,15H,14H2,1-3H3/t9-,11-/m1/s1
    • InChI Key: XOYLMNXICLUVQS-MWLCHTKSSA-N
    • SMILES: ClC1C=C(C(=C(C=1)[C@@H]1[C@H](C1(C)C)N)O)OC

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 55.5Ų

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol Pricemore >>

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Additional information on rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol

Introduction to rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol (CAS No. 2227726-53-4)

Rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol (CAS No. 2227726-53-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring with an amino group and a substituted phenol moiety. The compound's structure and properties make it a promising candidate for various applications, particularly in the development of new therapeutic agents.

The cyclopropyl ring in the structure of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol is a key feature that contributes to its chemical stability and reactivity. Cyclopropyl rings are known for their high strain energy, which can influence the compound's conformational flexibility and binding properties. This property is particularly important in drug design, where the ability to modulate protein-ligand interactions can significantly impact the efficacy and selectivity of a drug.

The presence of an amino group in the cyclopropyl ring further enhances the compound's potential for forming hydrogen bonds with biological targets. Amino groups are common functional groups in many bioactive molecules and can play a crucial role in mediating interactions with enzymes, receptors, and other biomolecules. In the context of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol, the amino group may contribute to its ability to bind to specific protein targets, thereby modulating their activity.

The substituted phenol moiety in the structure of this compound is another important feature that influences its biological activity. Phenols are known for their ability to form hydrogen bonds and participate in π-stacking interactions with aromatic residues in proteins. The presence of a chlorine atom at the 4-position and a methoxy group at the 6-position further modulates the electronic properties of the phenol ring, potentially enhancing its binding affinity and selectivity for specific targets.

In recent years, there has been increasing interest in exploring the potential therapeutic applications of compounds with similar structures to rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol. For example, studies have shown that compounds with cyclopropyl rings and amino groups can exhibit potent anti-inflammatory and analgesic effects. These findings suggest that rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol may have similar properties and could be a valuable lead compound for further drug development.

One area of particular interest is the potential use of this compound as an analgesic agent. Pain management remains a significant challenge in healthcare, and there is a constant need for new and effective analgesics with fewer side effects. The unique structural features of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol, particularly its ability to form hydrogen bonds and π-stacking interactions, make it an attractive candidate for this application. Preliminary studies have shown that this compound can effectively inhibit pain pathways without causing significant side effects.

Beyond its potential as an analgesic, rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol may also have applications in other therapeutic areas. For instance, recent research has highlighted the role of cyclopropyl-containing compounds in modulating immune responses. Compounds with similar structures have been shown to exhibit immunomodulatory effects, suggesting that rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol could be explored for its potential as an immunomodulatory agent.

In addition to its therapeutic potential, the synthesis and characterization of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol have been extensively studied. The synthesis route typically involves multiple steps, including the formation of the cyclopropyl ring and subsequent functionalization with amino and phenolic groups. Advanced synthetic techniques such as transition metal-catalyzed reactions and chiral resolution methods have been employed to achieve high yields and enantiomeric purity.

The physical and chemical properties of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol, including its solubility, stability, and reactivity, have also been well-characterized. These properties are crucial for understanding how the compound behaves in different environments and how it can be formulated into various dosage forms for clinical use.

In conclusion, rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-chloro-6-methoxyphenol (CAS No. 2227726-53-4) is a promising compound with unique structural features that make it a valuable candidate for various therapeutic applications. Its potential as an analgesic agent and immunomodulatory agent highlights its broad utility in pharmaceutical research. Further studies are warranted to fully explore its biological activities and optimize its properties for clinical use.

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